molecular formula C25H22N2O3 B3538195 (2-benzoylphenyl)(4-benzoylpiperazino)methanone

(2-benzoylphenyl)(4-benzoylpiperazino)methanone

Cat. No.: B3538195
M. Wt: 398.5 g/mol
InChI Key: PHNFHAKAAYEFJH-UHFFFAOYSA-N
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Description

(2-Benzoylphenyl)(4-benzoylpiperazino)methanone is a bifunctional aromatic ketone characterized by two benzoyl groups attached to a central methanone scaffold, with one benzoyl moiety linked to a phenyl ring and the other to a piperazine ring. Crystallographic studies indicate that it crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³, consistent with its planar aromatic systems and intermolecular interactions . Its synthesis typically involves oxidation reactions, yielding colorless crystals directly from the mother liquor .

The compound’s stability and reactivity are influenced by steric effects from the ortho-benzoyl group and HB dynamics, which are critical for its solid-state packing and thermal behavior.

Properties

IUPAC Name

[2-(4-benzoylpiperazine-1-carbonyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-23(19-9-3-1-4-10-19)21-13-7-8-14-22(21)25(30)27-17-15-26(16-18-27)24(29)20-11-5-2-6-12-20/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNFHAKAAYEFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-benzoylphenyl)(4-benzoylpiperazino)methanone typically involves the reaction of 2-benzoylphenyl compounds with 4-benzoylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of (2-benzoylphenyl)(4-benzoylpiperazino)methanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(4-benzoylpiperazino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Benzoylphenyl)(4-benzoylpiperazino)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-benzoylphenyl)(4-benzoylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Decomposition

(2-Benzoylphenyl)(4-benzoylpiperazino)methanone’s thermal stability can be inferred from analogs. For example:

Compound Decomposition Temperature (°C) Key Stabilizing Features Reference
Di(1H-tetrazol-5-yl) methanone oxime 288.7 Extensive H-bonding networks
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 High H-bond density
(2-Benzoylphenyl)(4-benzoylpiperazino)methanone Not reported (estimated <250°C) Moderate H-bonding, π-π stacking

The lower estimated decomposition temperature of (2-benzoylphenyl)(4-benzoylpiperazino)methanone compared to tetrazole derivatives highlights the role of heterocyclic nitrogen-rich systems in enhancing thermal resistance via dense H-bonding .

Hydrogen Bonding and Solubility

Intramolecular HB dynamics differentiate this compound from similar derivatives:

  • N-(2-Benzoylphenyl)acetamide : Lacks two-center HBs due to steric hindrance from the ortho-benzoyl group, reducing stability in polar solvents like DMSO .
  • N1,N2-Bis(2-benzoylphenyl)oxalamide : Forms three-center HBs with ΔH° = 28.3 kJ·mol⁻¹ and ΔS° = 69.1 J·mol⁻¹·K⁻¹ in DMSO, indicating stronger solvation resistance .
  • (2-Benzoylphenyl)(4-benzoylpiperazino)methanone: Likely forms weaker intramolecular HBs, given its flexible piperazine ring, leading to higher solubility in aprotic solvents.

Structural and Functional Variations

Key structural analogs and their properties:

Compound Molecular Weight (g/mol) Substituents Key Applications Reference
4-(4-Aminobenzoyl)piperazin-1-ylmethanone 325.36 Furan, aminobenzoyl Pharmaceutical intermediates
2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime 417.50 Fluorophenyl, benzhydryl CNS drug candidates
(4-Chloro-2-fluorophenyl){3-[(4-methylpiperazinyl)methyl]phenyl}methanone 362.84 Chloro-fluoro, methylpiperazine Antimicrobial agents
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone 245.31 Aminophenyl, methylpiperazine Lab-scale synthesis

The piperazine ring in (2-benzoylphenyl)(4-benzoylpiperazino)methanone enhances conformational flexibility compared to rigid analogs like tetrazoles, facilitating interactions with biological targets. However, its lack of electron-withdrawing groups (e.g., Cl, F) may limit binding affinity compared to halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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